![molecular formula C16H24N2O3 B4650747 N-cyclohexyl-N'-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B4650747.png)

N-cyclohexyl-N'-[4-(2-methoxyethoxy)phenyl]urea

Overview

Description

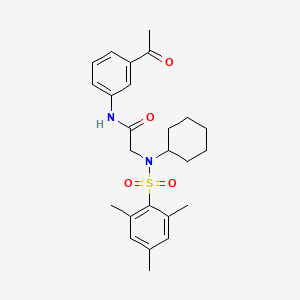

N-cyclohexyl-N'-[4-(2-methoxyethoxy)phenyl]urea is a urea derivative that is significant in the field of chemistry due to its unique structure and properties. Urea derivatives are known for their ability to form hydrogen bonds with biological targets, making them important in pharmacology and materials science. This compound's synthesis and analysis contribute to understanding its potential applications in various fields, excluding its use as a drug.

Synthesis Analysis

The synthesis of urea derivatives like N-cyclohexyl-N'-[4-(2-methoxyethoxy)phenyl]urea often involves the reaction of amines with isocyanates or carbonyl compounds, followed by various rearrangement and condensation reactions. For instance, Thalluri et al. (2014) demonstrated the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids, providing a milder, simpler, and environmentally friendly method (Thalluri et al., 2014).

Molecular Structure Analysis

Detailed molecular structure analysis, including X-ray diffraction and DFT studies, plays a crucial role in understanding the properties and reactivity of urea derivatives. Deng et al. (2022) synthesized 1-cyclopentyl-3-(3-hydroxyphenyl)urea, characterized it using various techniques, and conducted DFT optimizations to compare with X-ray data, revealing insights into the structural features and physicochemical properties of the molecule (Deng et al., 2022).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, reflecting their chemical properties. For example, the reaction with cyclohexane-1,2-dione and urea in acidic medium forms compounds with ten-membered rings, demonstrating the potential for creating complex structures through simple reactions (Butler, Hussain, & Peet, 1981). Moreover, these derivatives can form complexes with small organic compounds, as shown by Aav et al. (2013), who synthesized cyclohexylhemicucurbit[6]urils, demonstrating the utility of urea derivatives in supramolecular chemistry (Aav et al., 2013).

Physical Properties Analysis

The physical properties of urea derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various domains. The unique crystalline structures often observed in these compounds, as demonstrated by Kumar et al. (2000) for N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, underscore the significance of physical property analysis in understanding the material's behavior (Kumar et al., 2000).

Mechanism of Action

Target of Action

Similar compounds such as n-cyclohexyl-n’- (4-iodophenyl)urea and n-cyclohexyl-n’- (propyl)phenyl urea have been shown to target theBifunctional Epoxide Hydrolase 2 in humans . This enzyme plays a crucial role in the detoxification of epoxide-containing compounds.

Mode of Action

Based on its structural similarity to other n-phenylureas, it may interact with its target enzyme to modulate its activity .

Result of Action

Given its potential target, it may modulate the activity of the bifunctional epoxide hydrolase 2 enzyme, thereby influencing the metabolism of certain compounds within the cell .

properties

IUPAC Name |

1-cyclohexyl-3-[4-(2-methoxyethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-20-11-12-21-15-9-7-14(8-10-15)18-16(19)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHFHHWNZFNCQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N'-[4-(2-methoxyethoxy)phenyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B4650665.png)

![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B4650673.png)

![dimethyl 5-[(pentafluorobenzoyl)amino]isophthalate](/img/structure/B4650681.png)

![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4650694.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4650704.png)

![8-chloro-1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4650718.png)

![1-{[6-(isopropylthio)hexyl]oxy}-3-phenoxybenzene](/img/structure/B4650721.png)

![N,N'-1,2-ethanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B4650746.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B4650756.png)